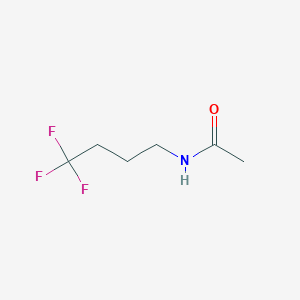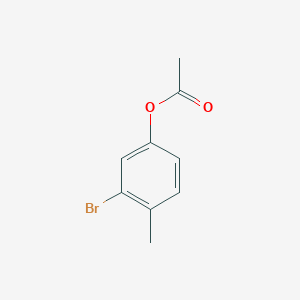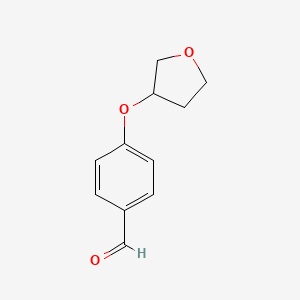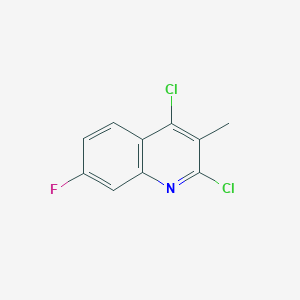
2,4-Dichloro-7-fluoro-3-methylquinoline
説明
2,4-Dichloro-7-fluoro-3-methylquinoline is a chemical compound with the CAS Number: 1259438-59-9 . It has a molecular weight of 230.07 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 . The InChI key is XLQABZORGNIRBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Fluorescence and Biochemistry
Quinoline derivatives, including compounds similar to 2,4-Dichloro-7-fluoro-3-methylquinoline, are known for their efficient fluorescence. They are widely utilized in biochemistry and medicine for studying various biological systems. These compounds are particularly significant in the study of DNA fluorophores based on fused aromatic systems containing heteroatoms. Their potential as antioxidants and radioprotectors has also been explored (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Properties
A study on a structurally related compound, 8-chloroquinolone, revealed its potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The compound showed significant efficacy against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The research highlighted the importance of the specific orientation of the N-1 aromatic group in the core quinolone plane for antibacterial activity (Kuramoto et al., 2003).
Anticancer Potential
Research involving a similar compound, 2,4-Dichloro-6-methylquinoline, showed cytotoxic and apoptotic activity against human oral squamous carcinoma cell lines. This suggests a potential application in developing anti-cancer agents (Somvanshi et al., 2008).
Use in Synthesis of Antibiotics
A study on the synthesis of halogenated quinoline building blocks, derived from 2,4-dichloro-3-fluoroquinoline, highlighted their importance in antimicrobial drug discovery. This methodology could be significant for the synthesis of antibiotics (Flagstad et al., 2014).
Antimicrobial Activity
Another related study focused on 2-chloro-6-methylquinoline hydrazone derivatives, which exhibited notable antimicrobial activity against various bacterial and fungal strains. This underlines the potential of quinoline derivatives in antimicrobial applications (Bawa et al., 2009).
Safety and Hazards
The safety information for 2,4-Dichloro-7-fluoro-3-methylquinoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2,4-dichloro-7-fluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQABZORGNIRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)F)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
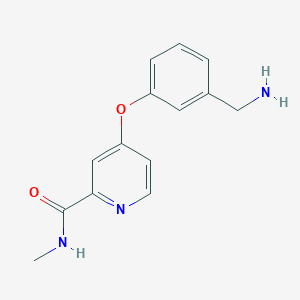
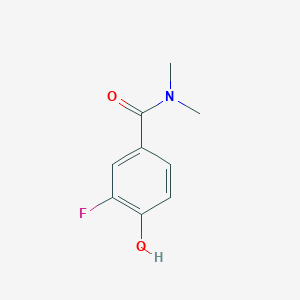

![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)
